![molecular formula C13H12BrNO B1398034 2-Bromo-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5h)-one CAS No. 812649-11-9](/img/structure/B1398034.png)
2-Bromo-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5h)-one
Overview
Description
The compound “2-Bromo-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5h)-one” is a chemical compound with the molecular formula C13H12BrNO . It is recommended to be stored in a dark place, sealed in dry, at room temperature .
Synthesis Analysis
The synthesis of “2-Bromo-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5h)-one” involves a solution of 2-(2-(4-bromophenyl)hydrazono)cycloheptanone (0.296 g, 0.001 mol) in a mixture of acetic acid (20 mL) and hydrochloric acid (5 mL). This mixture was refluxed on an oil bath pre-heated up to 398–403 K for 2 hours .Molecular Structure Analysis
The proposed structure of the compound was confirmed by single crystal X-ray diffraction. The single crystal data revealed that the compound crystallizes in the triclinic system, sp. gr. P1, with Z = 2. The seven-membered ring exhibits a slightly distorted envelope conformation. N–H···O hydrogen bonds form a centrosymmetric dimer, these interactions create a stair-like chain of molecules that interacts only loosely with neighboring chains via van der Waals interactions, and C–H···π contacts are found in the crystal structure .Scientific Research Applications
Anticancer Research
2-Bromo-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5h)-one: and its derivatives have been explored for their potential as anticancer agents. The introduction of alkyl or aralkyl and a sulfonyl group, which are considered pharmacophores in some antitumor drugs, has shown to increase the antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . These compounds inhibit cancer cell proliferation in a dose-dependent manner and have been evaluated using the MTT assay to determine their IC50 values.
Molecular Docking Studies
The compound has been used in molecular docking studies to understand its binding orientations within the active sites of target proteins such as c-Met. This is crucial for designing drugs with better specificity and efficacy in targeting cancer cells .
Molecular Dynamics Simulations
Molecular dynamics simulations have been performed with this compound to evaluate the binding stabilities between the synthesized compounds and their receptors. This helps in predicting the behavior of these compounds in biological systems and their potential as drug candidates .
Design and Synthesis of Novel Derivatives
The compound serves as a lead compound for the design and synthesis of novel derivatives. By modifying its structure, researchers aim to enhance its anticancer properties and reduce potential side effects .
Pharmacophore Development
The structure of 2-Bromo-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5h)-one has been used to develop pharmacophores, which are essential for the identification of drug candidates with desired biological activities .
Antiproliferative Activity Assessment
The derivatives of this compound have been assessed for their antiproliferative activity, which is a measure of their ability to inhibit the growth of cancer cells. This assessment is vital for preclinical evaluations of anticancer drugs .
properties
IUPAC Name |
2-bromo-7,8,9,10-tetrahydro-5H-cyclohepta[b]indol-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c14-8-5-6-11-10(7-8)9-3-1-2-4-12(16)13(9)15-11/h5-7,15H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJCIVOFNSPMGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=C(C1)C3=C(N2)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5h)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



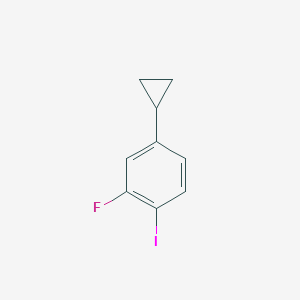

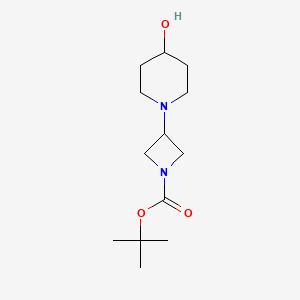
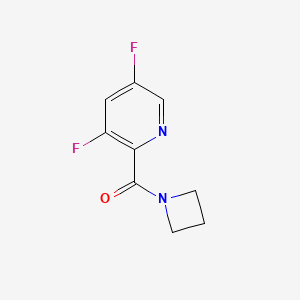
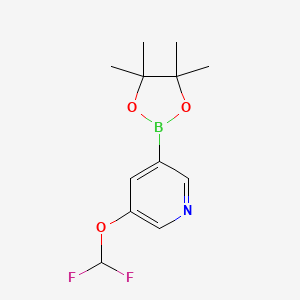



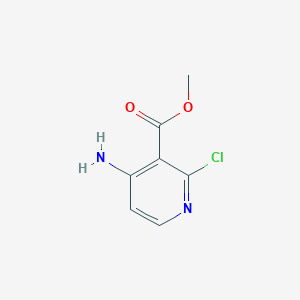
![tert-butyl 3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}azetidine-1-carboxylate](/img/structure/B1397965.png)

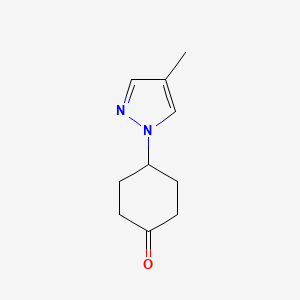
![Diethyl imidazo[1,2-a]pyridine-3,8-dicarboxylate](/img/structure/B1397972.png)
